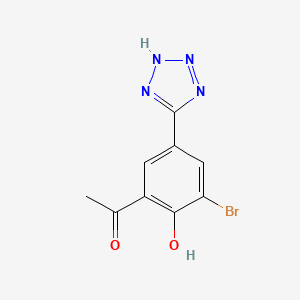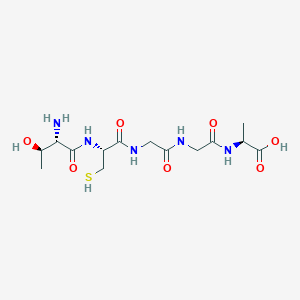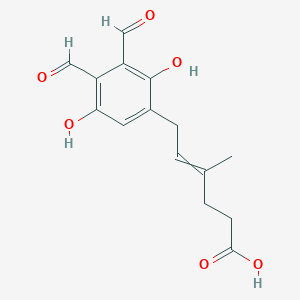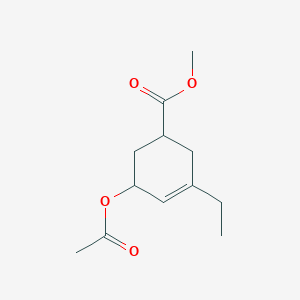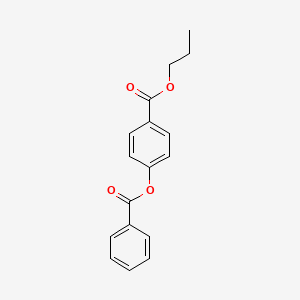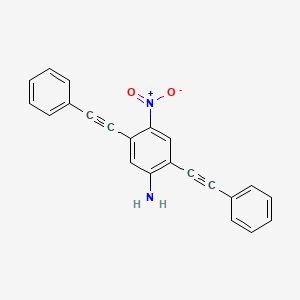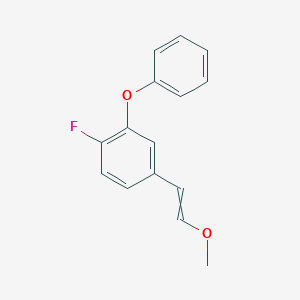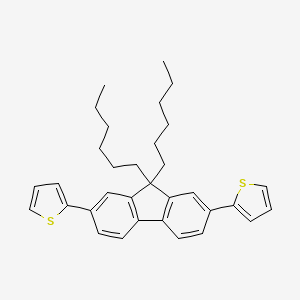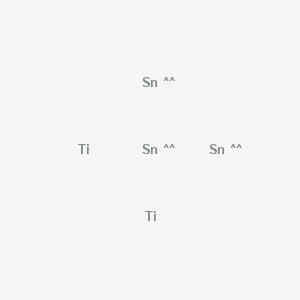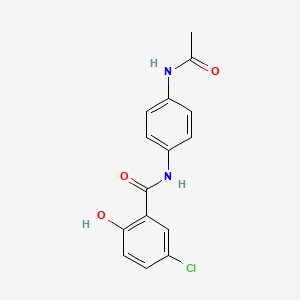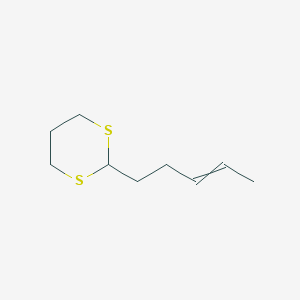
2-(Pent-3-en-1-yl)-1,3-dithiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pent-3-en-1-yl)-1,3-dithiane is an organic compound featuring a dithiane ring substituted with a pent-3-en-1-yl group. Dithianes are known for their utility in organic synthesis, particularly as protecting groups for carbonyl compounds and as intermediates in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pent-3-en-1-yl)-1,3-dithiane typically involves the reaction of 1,3-dithiane with pent-3-en-1-yl halides under basic conditions. A common method includes the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the dithiane, followed by nucleophilic substitution with the pent-3-en-1-yl halide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-(Pent-3-en-1-yl)-1,3-dithiane undergoes various chemical reactions, including:
Substitution: The dithiane ring can participate in nucleophilic substitution reactions, where the sulfur atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄, Raney nickel
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, hydrocarbons
Substitution: Various substituted dithianes
Scientific Research Applications
2-(Pent-3-en-1-yl)-1,3-dithiane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Pent-3-en-1-yl)-1,3-dithiane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dithiane ring can stabilize carbanions, making it a valuable intermediate in organic synthesis. The compound’s interactions with molecular targets and pathways depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiane: A simpler dithiane compound without the pent-3-en-1-yl substitution.
2-(Pent-3-en-2-yl)-1,3-dithiane: A similar compound with a different substitution pattern on the pentyl group.
2-(Pent-1-en-3-yl)-1,3-dithiane: Another isomer with a different position of the double bond.
Uniqueness
2-(Pent-3-en-1-yl)-1,3-dithiane is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical reactions. This uniqueness makes it a valuable compound for specific synthetic applications and research studies .
Properties
CAS No. |
241819-10-3 |
|---|---|
Molecular Formula |
C9H16S2 |
Molecular Weight |
188.4 g/mol |
IUPAC Name |
2-pent-3-enyl-1,3-dithiane |
InChI |
InChI=1S/C9H16S2/c1-2-3-4-6-9-10-7-5-8-11-9/h2-3,9H,4-8H2,1H3 |
InChI Key |
BUYFGQKVMFDVEF-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCCC1SCCCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Silane, [[2,2-difluoro-1-(2-thienyl)ethenyl]oxy]trimethyl-](/img/structure/B14257634.png)
